(3-Cyano-phenyl)-hydroxy-acetic acid is an organic compound characterized by its unique molecular structure and functional groups. It is primarily classified as a substituted phenolic acid, notable for its potential applications in pharmaceuticals and organic synthesis. The compound features a cyano group attached to a phenyl ring, combined with a hydroxyacetic acid moiety, making it of interest for various chemical reactions and biological activities.
This compound can be synthesized through several organic synthesis methods, which are detailed in the synthesis analysis section. Its structural characteristics are defined by its molecular formula, , and it is cataloged under various databases such as PubChem and American Elements.
(3-Cyano-phenyl)-hydroxy-acetic acid is classified under the following categories:
The synthesis of (3-Cyano-phenyl)-hydroxy-acetic acid can be achieved through several methods, including:
The molecular structure of (3-Cyano-phenyl)-hydroxy-acetic acid can be represented as follows:
C1=CC(=CC=C1C#N)C(C(=O)O)O
WNSURQHMHJSIGA-UHFFFAOYSA-N
The compound exhibits a powder appearance and is typically stored at low temperatures (around 4 °C) to maintain stability.
(3-Cyano-phenyl)-hydroxy-acetic acid can participate in various chemical reactions:
The mechanism of action for (3-Cyano-phenyl)-hydroxy-acetic acid largely depends on its interactions with biological systems or its role in synthetic pathways. For example:
(3-Cyano-phenyl)-hydroxy-acetic acid finds applications in several scientific fields:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1